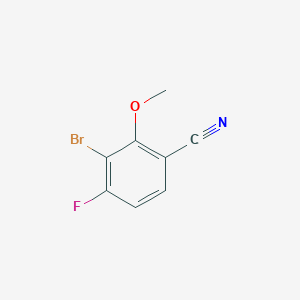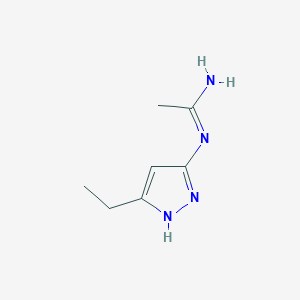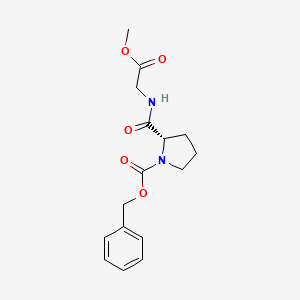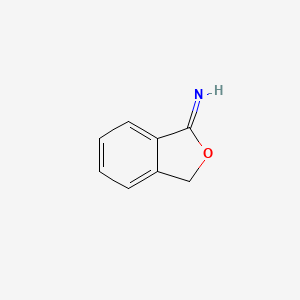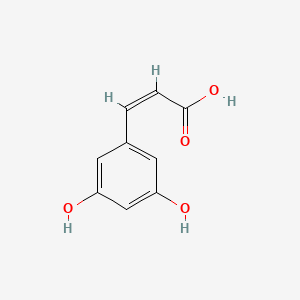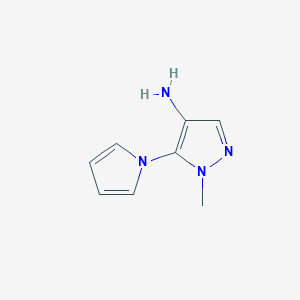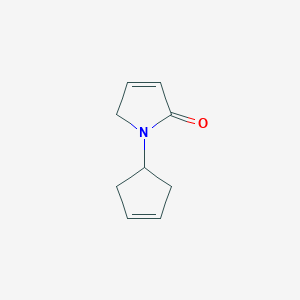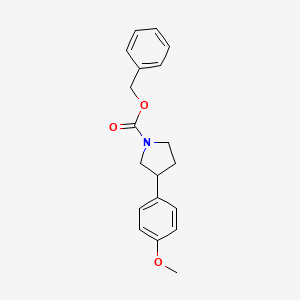![molecular formula C18H20O B12865498 1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone, also known as 4’-tert-Butylacetophenone, is an organic compound with the molecular formula C18H20O. This compound is characterized by a biphenyl structure with a tert-butyl group at the 4’ position and an ethanone group at the 2’ position. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
The synthesis of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone typically involves Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups on the biphenyl structure, which may affect its reactivity and applications.
4’-Methoxyacetophenone: This compound has a methoxy group instead of a tert-butyl group, leading to different chemical properties and uses.
Musk ketone: A compound with a similar acetophenone structure but with additional nitro groups, used primarily in fragrances.
The uniqueness of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C18H20O |
|---|---|
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1-[2-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)16-7-5-6-8-17(16)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
HAWPLJGMAUMNHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


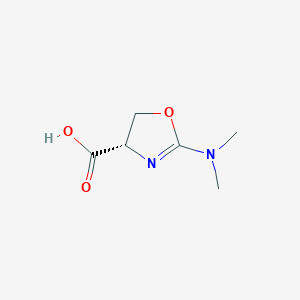
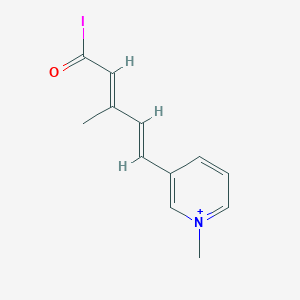
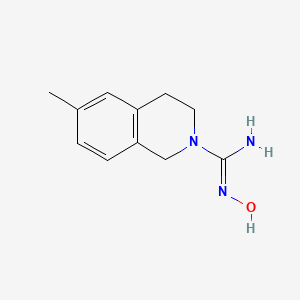
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
